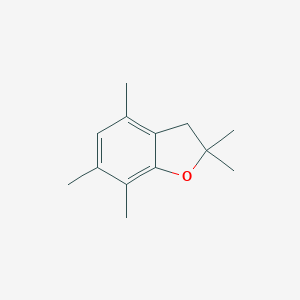

2,2,4,6,7-Pentamethyldihydrobenzofuran

Description

Historical Context of Dihydrobenzofuran Derivatives as Reagents

The dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active compounds. nih.govnih.govrsc.org This core structure, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, has long attracted the attention of synthetic and medicinal chemists. nih.govrsc.org Dihydrobenzofuran derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govrsc.org

The synthesis of the dihydrobenzofuran core has been a subject of extensive research, leading to the development of numerous synthetic methodologies. nih.govacs.org These approaches include:

Intramolecular cyclization reactions. acs.org

Phenol alkylation. acs.org

Reduction of benzofurans. acs.org

Transition metal-catalyzed reactions, such as palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes. acs.org

Photochemical synthesis. nih.gov

The versatility and importance of these scaffolds make them essential building blocks in the construction of more complex organic frameworks for pharmaceuticals, agrochemicals, and organic materials. nih.govacs.org Their established presence and synthetic accessibility provided a solid foundation for the development of specialized reagents, such as the one derived from 2,2,4,6,7-Pentamethyldihydrobenzofuran.

Significance of the this compound-5-sulfonyl (Pbf) Moiety in Modern Organic and Peptide Chemistry

The true significance of this compound in modern chemistry is realized in its sulfonylated form: the this compound-5-sulfonyl (Pbf) group. Introduced by Carpino and co-workers, the Pbf group is a cornerstone protecting group for the guanidino side chain of the amino acid arginine (Arg) in Fmoc-based solid-phase peptide synthesis (SPPS). mdpi.comnih.gov

The guanidinium (B1211019) group of arginine is highly basic and requires robust protection during the stepwise assembly of peptide chains to prevent side reactions. mdpi.comub.edu The Pbf group emerged as a superior alternative to previous sulfonyl-based protecting groups like 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). ub.edupeptide.com

The key advantages of the Pbf group include:

Enhanced Acid Lability : The five-membered dihydrofuran ring in Pbf makes it more labile (easier to remove) under acidic conditions compared to the six-membered chroman ring of Pmc. nih.govresearchgate.netresearchgate.net This means it can be cleaved efficiently with standard trifluoroacetic acid (TFA) cocktails used at the end of SPPS, often in shorter time frames. biotage.comthermofisher.com

Reduced Side Reactions : During the final cleavage step, protecting groups can sometimes reattach to sensitive amino acid residues, particularly tryptophan (Trp). The Pbf group is less prone to causing this side reaction compared to Pmc. peptide.compeptide.com In one study, a 3-hour cleavage treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% when using Arg(Pmc). peptide.compeptide.com

Suitability for Arginine-Rich Peptides : Due to its more rapid removal, the Pbf group is particularly useful in the synthesis of peptides containing multiple arginine residues, which can be challenging to deprotect fully. peptide.combiotage.compeptide.com

These properties have cemented the Pbf group as the most widely used protecting group for the side-chain of Arg in Fmoc/tBu peptide synthesis. mdpi.comnih.gov

| Protecting Group | Abbreviation | Relative Acid Lability | Key Feature |

|---|---|---|---|

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Low | Early generation sulfonyl group; requires harsh cleavage conditions. peptide.comsigmaaldrich.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Medium | More labile than Mtr; six-membered chroman ring. mdpi.comub.edu |

| This compound-5-sulfonyl | Pbf | High | More labile than Pmc due to five-membered dihydrofuran ring; reduced Trp alkylation. nih.govresearchgate.net |

Overview of Key Academic Research Trajectories for the Chemical Compound

While the Pbf protecting group is highly effective, its use is not without challenges, which has spurred several key research trajectories.

Optimization of Cleavage Conditions: A primary area of research focuses on optimizing the conditions for Pbf removal to maximize peptide yield and purity. Incomplete deprotection of the Pbf group is a known issue, especially in arginine-rich sequences, leading to residual Pbf-protected peptides in the crude product. biotage.comnih.gov Studies have systematically evaluated the effects of cleavage cocktail composition (e.g., TFA concentration and scavenger choice), temperature, and reaction time. nih.govacs.org For instance, research has shown that for some peptides, extending cleavage time from one hour to three hours is necessary to fully remove the Pbf group. biotage.com However, prolonged exposure to strong acid can degrade sensitive peptides, creating a need to balance deprotection efficiency with peptide integrity. nih.gov

Mitigation of Side Reactions: Despite its advantages, the Pbf group is associated with certain side reactions.

δ-Lactam Formation : The formation of a δ-lactam at the arginine residue during amino acid activation is a significant side reaction. mdpi.com

Sulfonation : Although less common than with older groups, the cleaved Pbf moiety can lead to the sulfonation of arginine or other residues. sigmaaldrich.com

Incomplete Cleavage : The Pbf group can be surprisingly stable to TFA, sometimes requiring high concentrations and long treatment times, which may be unsuitable for acid-sensitive peptides. ub.edunih.gov

Challenges in Automated Synthesis: Modern peptide synthesis is often automated. Research using automated fast-flow peptide synthesis (AFPS) has indicated that the bulky aromatic nature of the Pbf protective group can lead to reduced coupling efficiency for arginine residues. chemrxiv.org This observation drives research into optimizing coupling protocols and reagents for arginine incorporation in automated systems. chemrxiv.org

Development of Novel Protecting Groups: The drawbacks of Pbf, including its high cost and residual stability in certain contexts, have fueled the search for even more labile protecting groups. mdpi.comub.edu One such example is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has been shown to be more acid-labile than Pbf, making it a potentially better option for synthesizing multiple-Arg-containing or particularly acid-sensitive peptides. ub.edu

| Research Trajectory | Associated Challenge with Pbf | Research Goal |

|---|---|---|

| Cleavage Optimization | Incomplete removal, especially in Arg-rich peptides. biotage.com | Define optimal TFA cocktail, time, and temperature for complete deprotection without degrading the peptide. nih.govacs.org |

| Side Reaction Mitigation | δ-lactam formation, sulfonation of residues. mdpi.comsigmaaldrich.com | Develop strategies and scavenger cocktails to suppress unwanted chemical modifications during synthesis and cleavage. |

| Automated Synthesis Efficiency | Bulky size can hinder coupling reactions in automated systems. chemrxiv.org | Improve coupling protocols and reagents to increase the efficiency of incorporating Arg(Pbf). chemrxiv.org |

| Development of New Groups | Residual stability for acid-sensitive peptides; high cost. mdpi.comub.edu | Design and synthesize novel protecting groups with greater acid lability and lower cost (e.g., MIS group). ub.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

142874-81-5 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,2,4,6,7-pentamethyl-3a,4-dihydro-3H-1-benzofuran |

InChI |

InChI=1S/C13H20O/c1-8-6-9(2)11-7-13(4,5)14-12(11)10(8)3/h6,9,11H,7H2,1-5H3 |

InChI Key |

SLROPVABSCVNOL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2CC(OC2=C1C)(C)C)C |

Canonical SMILES |

CC1C=C(C(=C2C1CC(O2)(C)C)C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,2,4,6,7 Pentamethyldihydrobenzofuran Derivatives

Synthesis of 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Chloride (Pbf-Cl)

This compound-5-sulfonyl chloride, commonly known as Pbf-Cl, is the key reagent for introducing the Pbf protecting group. Its synthesis is a multi-step process that begins with the construction of the pentamethyl-dihydrobenzofuran core.

Established Preparative Routes

The most common laboratory and industrial synthesis of Pbf-Cl commences with 2,3,5-trimethylphenol (B45783). The synthesis can be broadly divided into two key stages: the formation of the dihydrobenzofuran ring and the subsequent sulfonation and chlorination.

A prevalent route involves the reaction of 2,3,5-trimethylphenol with a suitable three-carbon component to form the 2,2-dimethyl-2,3-dihydrofuran (B13995203) ring. This is followed by sulfonation of the aromatic ring and subsequent conversion of the sulfonic acid to the sulfonyl chloride.

An established two-step procedure for the final stages of the synthesis involves:

Sulfonation: The precursor, 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran, is treated with a sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid (oleum), to introduce a sulfonic acid group onto the aromatic ring. The substitution typically occurs at the 5-position due to the directing effects of the existing alkyl and ether groups.

Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid into the desired this compound-5-sulfonyl chloride (Pbf-Cl).

A patent describes a method for preparing Nα-Boc-N G-(this compound-5-sulfonyl)-L-arginine, which involves the reaction of Pbf-Cl with Boc-protected arginine. ox.ac.uk This underscores the primary application of Pbf-Cl in peptide chemistry.

Efficiency and Scalability Considerations in Precursor Synthesis

One patented method describes the synthesis of 2,3,5-trimethylphenol from 2,3,6-trimethylphenol (B1330405) via a rearrangement reaction catalyzed by an aluminum trihalide. wikipedia.org This process is highlighted as being suitable for industrial production due to readily available starting materials, simple operation, mild reaction conditions, and high yield. wikipedia.org Another industrial process involves the methylation of 3,5-dimethylphenol (B42653) with methanol. A described synthesis process includes compounding, preheating, vaporization, overheating, reaction, and continuous rectification, which is reported to improve yield and energy efficiency. mdpi.com

The efficiency of the subsequent steps to form the dihydrobenzofuran ring and the final sulfonyl chloride can be influenced by factors such as reaction conditions, catalyst choice, and purification methods. For instance, a continuous-flow microreactor has been shown to be highly efficient for the oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone, a related process, suggesting that modern technologies could be applied to improve the efficiency of precursor synthesis. illinois.edu

The table below summarizes key aspects of precursor synthesis for Pbf-Cl.

| Precursor | Starting Material(s) | Key Transformation | Reported Advantages for Scalability |

| 2,3,5-Trimethylphenol | 2,3,6-Trimethylphenol | Aluminum trihalide catalyzed rearrangement | Readily available raw materials, simple operation, high yield. wikipedia.org |

| 2,3,5-Trimethylphenol | 3,5-Dimethylphenol and Methanol | Methylation | Continuous process, improved energy efficiency. mdpi.com |

| 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran | 2,3,5-Trimethylphenol and a C3 unit | Cyclization | (Details proprietary to manufacturers) |

Incorporation of the this compound-5-sulfonyl (Pbf) Group into Substrates

The primary application of Pbf-Cl is the introduction of the Pbf protecting group onto nucleophilic functional groups, most notably the guanidino group of arginine residues in solid-phase peptide synthesis (SPPS).

Specific Reaction Conditions for Pbf Group Introduction

The introduction of the Pbf group onto the side chain of arginine is typically carried out under basic conditions. The reaction involves the nucleophilic attack of the guanidino group on the electrophilic sulfur atom of Pbf-Cl.

A common procedure for the synthesis of Fmoc-Arg(Pbf)-OH involves dissolving the Fmoc-protected arginine in a suitable solvent, such as a mixture of dioxane and water, and then adding Pbf-Cl in the presence of a base like sodium hydroxide (B78521) to maintain a basic pH. ox.ac.uknih.gov The reaction temperature is often controlled, for instance, by using an ice bath, to manage the exothermic nature of the reaction and minimize side reactions. ox.ac.uk One patented method suggests that by first esterifying the carboxyl group of arginine and protecting the amino group with Boc, the subsequent reaction with Pbf-Cl can be more efficient, requiring a smaller excess of the expensive Pbf-Cl. nih.gov

The Pbf group is known for its stability under the basic conditions used for the removal of the Fmoc protecting group in SPPS, yet it is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin. researchgate.netnih.gov

Chemoselectivity and Regioselectivity in Pbf Group Attachment

The Pbf group exhibits high chemoselectivity for the guanidino group of arginine. In the context of peptide synthesis, where amino acids with various functionalized side chains are present, the Pbf group is introduced onto the arginine side chain without significant reaction at other nucleophilic sites, such as the hydroxyl groups of serine or threonine, or the amino group of lysine, which are typically protected with other orthogonal protecting groups.

The regioselectivity of the Pbf group attachment to the guanidine (B92328) moiety is also a key feature. The electron-withdrawing nature of the sulfonyl group deactivates the guanidinium (B1211019) ion, effectively protecting it from undesired side reactions during peptide synthesis. google.com While the guanidino group has multiple nitrogen atoms, the Pbf group is generally considered to protect the entire functional group by delocalizing the positive charge and reducing its nucleophilicity. google.com

The table below outlines the typical conditions for Pbf group introduction and removal.

| Process | Reagents | Typical Conditions |

| Introduction | Pbf-Cl, Protected Arginine | Basic (e.g., NaOH), Solvent (e.g., Dioxane/Water), Controlled Temperature |

| Removal | Trifluoroacetic Acid (TFA) | Acidic, often with scavengers (e.g., water, triisopropylsilane) |

Asymmetric Synthesis Leveraging Pbf-Containing Building Blocks

While the Pbf group is primarily utilized as a protecting group, the synthesis of chiral Pbf-containing building blocks is crucial for their application in the stereocontrolled synthesis of peptides. The focus in this area is less on the Pbf group inducing asymmetry and more on the enantioselective synthesis of the Pbf-protected amino acid itself.

One study details the enantioselective synthesis of Fmoc-Pbf-[2-¹³C]-L-arginine. nih.gov This synthesis starts from [2-¹³C]bromoacetic acid and utilizes a chiral glycinate (B8599266) equivalent to establish the desired stereochemistry at the α-carbon of arginine. nih.gov The Pbf group is introduced later in the synthetic sequence. This approach highlights the importance of preparing enantiomerically pure Pbf-protected amino acids for incorporation into peptides, ensuring the stereochemical integrity of the final product.

The use of such well-defined, chiral Pbf-containing building blocks is fundamental in modern peptide synthesis, where the precise three-dimensional structure is critical for biological activity. While there is limited evidence of the Pbf group itself acting as a chiral auxiliary to direct stereoselective transformations on other parts of a molecule, the availability of enantiopure Pbf-protected amino acids is a prerequisite for the successful asymmetric synthesis of complex peptides.

Mechanistic Investigations of Chemical Transformations Involving the 2,2,4,6,7 Pentamethyldihydrobenzofuran Moiety

Acid-Mediated Cleavage Mechanisms of the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protecting Group

The removal of the Pbf group from the arginine side chain is an acid-catalyzed process, typically accomplished using strong acids like trifluoroacetic acid (TFA). researchgate.netmerckmillipore.com The cleavage is an acidolysis reaction where the sulfonamide bond is broken. luxembourg-bio.com During this process, highly reactive cationic species are generated from the Pbf moiety. merckmillipore.comsigmaaldrich.com The proposed mechanism involves protonation of the sulfonyl group, followed by the departure of the protecting group as a stable carbocation, which is subsequently trapped by nucleophilic scavengers present in the cleavage cocktail. luxembourg-bio.com The efficiency and completeness of this deprotection step are crucial for obtaining the desired peptide in high purity. thermofisher.com Incomplete removal of the Pbf group can occur, particularly in peptides containing multiple arginine residues or under suboptimal cleavage conditions, such as lower temperatures. nih.govnih.gov

The selection of a protecting group for the arginine side chain is a balance between stability during synthesis and ease of removal during final cleavage. The Pbf group was developed as a more acid-labile alternative to earlier sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). nih.govmdpi.com

Comparative studies have consistently shown that Pbf is more readily cleaved by TFA than Pmc. researchgate.netnih.govmdpi.com The increased lability of Pbf compared to Pmc is attributed to the five-membered dihydrofuran ring in Pbf, which is believed to better stabilize the resulting carbocation intermediate compared to the six-membered chroman ring in Pmc. mdpi.com The Mtr group is significantly more acid-stable than both Pmc and Pbf, often requiring prolonged cleavage times (3 to 24 hours) for complete removal. merckmillipore.comsigmaaldrich.comthermofisher.com

More recently, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been introduced as an even more acid-labile protecting group than Pbf. nih.govmdpi.comub.edu This enhanced lability makes MIS particularly suitable for synthesizing peptides with multiple arginine residues or those containing other acid-sensitive moieties. ub.edu Conversely, the nitro (NO2) group is considerably more stable and requires harsher deprotection conditions, but it shows a lower tendency for certain side reactions compared to Pbf. mdpi.comnih.gov

| Protecting Group | Relative Acid Lability | Typical Deprotection Time (TFA) | Key Characteristics |

|---|---|---|---|

| Mtr | Least Labile | 3 - 24 hours | Requires extended cleavage times, especially for multiple Arg residues. merckmillipore.comsigmaaldrich.com |

| Pmc | Intermediate | > 2 hours | More labile than Mtr; deprotection can still require over 4 hours for multiple Arg(Pmc) residues. thermofisher.comnih.gov |

| Pbf | More Labile | 1 - 2 hours | Standard for Fmoc SPPS; more easily cleaved than Pmc. researchgate.netnih.gov Removal is generally complete within 2 hours. thermofisher.com |

| NO2 | Very Stable | (Requires harsh conditions, e.g., SnCl2) | Less prone to δ-lactamization than Pbf but not removable by standard TFA cleavage. mdpi.comnih.gov |

| MIS | Most Labile | < 1 hour | Significantly more acid-labile than Pbf, beneficial for Arg-rich or acid-sensitive peptides. mdpi.comub.edu |

Kinetic studies on the deprotection of Fmoc-L-Arginine(Pbf)-OH have shown that the process requires a minimum of 10 minutes to be efficient under specific conditions. mdpi.com The rate of Pbf removal is influenced by several factors, including the concentration of TFA, the composition of the scavenger mixture, and the reaction temperature. thermofisher.comnih.gov For instance, lowering the cleavage temperature to 4°C to minimize other side reactions can result in slower and incomplete Pbf deprotection. nih.gov While detailed thermodynamic data (e.g., activation energies, enthalpy, and entropy of the cleavage reaction) are not extensively reported in the literature, the process is understood to be an irreversible reaction under standard cleavage conditions due to the effective trapping of the released carbocations by scavengers. luxembourg-bio.comresearchgate.net

Side Reactions and Undesired Chemical Transformations Associated with the Pbf Group in Synthesis

Despite its utility, the Pbf group is associated with several side reactions that can compromise the purity and yield of the final peptide. The primary issues arise from the generation of reactive electrophilic species during acid cleavage and the inherent reactivity of the protected arginine derivative itself during the coupling steps. merckmillipore.comsigmaaldrich.comresearchgate.net

One of the most significant side reactions during the incorporation of an Fmoc-Arg(Pbf)-OH residue is the formation of a δ-lactam. mdpi.comnih.govrsc.org This intramolecular cyclization involves the nucleophilic attack of the Nδ-atom of the guanidino group on the activated α-carboxyl group, leading to a derivative that is inactive for further coupling. rsc.org This side reaction reduces the amount of the amino acid available for incorporation into the peptide chain, resulting in lower yields and the potential formation of deletion sequences (des-Arg peptides). rsc.org

Comparative studies have shown that Pbf-protected arginine is particularly prone to δ-lactam formation. mdpi.comnih.gov For example, during coupling, the formation of δ-lactam from Fmoc-Arg(Pbf)-OH can be significantly higher (e.g., 12%) compared to that from an Fmoc-Arg(NO2)-OH derivative under similar conditions. nih.gov This is attributed to the electron-donating nature of the Pbf group, which increases the nucleophilicity of the guanidino nitrogens, whereas the electron-withdrawing nature of the NO2 group suppresses this side reaction. mdpi.com

Several strategies have been developed to minimize the side reactions associated with the Pbf group. During the final cleavage step, the main approach is the use of a "scavenger cocktail." merckmillipore.comsigmaaldrich.com Scavengers are nucleophilic reagents added to the TFA solution to trap the reactive Pbf-derived carbocations and sulfonyl cations generated during deprotection. luxembourg-bio.comsigmaaldrich.comresearchgate.net Common scavenger cocktails include reagents like water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551). merckmillipore.comsigmaaldrich.com These scavengers prevent the reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, and tyrosine. sigmaaldrich.comresearchgate.net For instance, without scavengers, the Pbf cation can cause alkylation of tryptophan residues. researchgate.netpeptide.com The combination of Arg(Pbf) with Boc-protected tryptophan (Trp(Boc)) is a highly effective strategy to prevent the sulfonation of the tryptophan indole (B1671886) ring. merckmillipore.comsigmaaldrich.com

To mitigate δ-lactam formation during coupling, methodological strategies focus on the activation step. Using in situ activation methods and carefully controlling reaction conditions, such as temperature and reagent equivalents, can help favor the desired intermolecular coupling over the intramolecular cyclization. rsc.org For instance, a proposed strategy involves adding the DIC coupling reagent in portions at an elevated temperature (45°C) to speed up the coupling itself while minimizing the lifetime of the highly reactive activated ester. rsc.org

Reaction Pathway Analysis of Pbf Group Interactions with Specific Chemical Environments

The reaction pathway of the Pbf group is highly dependent on the specific chemical environment, particularly during acid-mediated cleavage. researchgate.net The primary pathway is the desired cleavage of the sulfonamide bond to deprotect the arginine residue. luxembourg-bio.com However, the liberated Pbf cation and related species can engage in several competing, undesired pathways. merckmillipore.comresearchgate.net

In an environment containing nucleophilic amino acid side chains (Trp, Met, Cys, Tyr) and insufficient scavengers, the dominant side-reaction pathway is electrophilic attack by the Pbf cation on these residues. merckmillipore.comsigmaaldrich.com This can lead to Pbf-adducts and other modifications. researchgate.net The choice of scavengers directs the reaction pathway away from these side reactions. polypeptide.com For example, TIS is an effective carbocation scavenger, while thioanisole can help prevent sulfonation. merckmillipore.comsigmaaldrich.com The presence of water in the cleavage cocktail helps to hydrolyze the reactive intermediates. merckmillipore.com

The solvent can also influence reaction pathways. While TFA is the standard reagent, alternative cleavage cocktails using polyfluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to efficiently remove Pbf and other acid-labile groups. researchgate.net The specific composition of the cleavage cocktail—the type and concentration of acid and the selection of scavengers—is therefore critical in defining the reaction environment and ensuring the desired reaction pathway predominates, leading to the clean formation of the target peptide. merckmillipore.comthermofisher.com

Applications of the 2,2,4,6,7 Pentamethyldihydrobenzofuran Moiety in Advanced Organic Synthesis

Role in Orthogonal Functional Group Protection Beyond Peptide Architectures

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is renowned for its application in protecting the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS). omizzur.comnih.gov However, the chemical principles that make it effective in that context—namely, its high acid lability—also enable its use in orthogonal protection strategies in broader organic synthesis, beyond peptide-based structures.

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group without affecting others. The Pbf group's utility in such schemes stems from the electron-rich nature of the pentamethyldihydrobenzofuran ring system, which stabilizes the carbocation intermediate formed during acid-mediated cleavage. This makes the Pbf group exceptionally sensitive to cleavage by trifluoroacetic acid (TFA). researchgate.netresearchgate.net It can be removed with standard TFA cocktails, often in under four hours, a significant advantage over older sulfonyl-type protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), which require prolonged cleavage times. thermofisher.comsigmaaldrich.com

This specific level of acid sensitivity allows for its selective removal in the presence of other groups, such as tert-butyl (tBu) ethers or esters, which are also cleaved by TFA but may require different conditions or longer reaction times depending on the molecular context. Conversely, it is stable to conditions used to remove other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or groups removed by hydrogenolysis.

Expanding on this principle, the related 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) group has been developed as an acid-labile protecting group for the sulfhydryl side-chain of cysteine and the amide side-chains of asparagine and glutamine. researchgate.net The Pbfm group was introduced as a less hydrophobic alternative to the commonly used Trityl (Trt) group, addressing solubility issues in complex syntheses while retaining the benefits of acid-labile cleavage. researchgate.net This demonstrates the adaptability of the pentamethyldihydrobenzofuran core in designing protecting groups for various nucleophilic functional groups relevant in many areas of organic synthesis, not just in assembling peptide chains.

| Protecting Group | Protected Functionality | Typical Cleavage Conditions | Relative Lability | Reference |

|---|---|---|---|---|

| Pbf | Guanidino (e.g., Arginine) | High concentration TFA (e.g., 95%) for 1-4 hours | High | thermofisher.com |

| Pmc | Guanidino (e.g., Arginine) | High concentration TFA, can require >4 hours | Moderate-High | thermofisher.com |

| Mtr | Guanidino (e.g., Arginine) | High concentration TFA, may require up to 12 hours | Moderate | thermofisher.comsigmaaldrich.com |

| Boc | Amine, Imidazole | High concentration TFA, typically <1 hour | High | sigmaaldrich.com |

| Trt | Amide, Sulfhydryl | Mild TFA concentrations (e.g., 1-5%) | Very High | thermofisher.com |

| Pbfm | Sulfhydryl, Amide | Acid-labile, similar to Trt | Very High | researchgate.net |

Utilization as a Structural Motif or Intermediate in Complex Molecule Construction

The dihydrobenzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, appearing as an integral structural component in a vast array of biologically active natural products and synthetic compounds. nih.govscienceopen.comnih.gov Its prevalence makes it a key target and a crucial intermediate in the synthesis of complex molecules. scienceopen.com The unique structural and electronic features of the dihydrobenzofuran ring system make it an ideal candidate for developing novel pharmaceutical agents. nih.gov

Synthetic chemists have developed numerous strategies to construct this heterocyclic system as a pivotal step in the total synthesis of larger, more complex molecules. These methods often involve transition metal-catalyzed reactions that forge the core structure with high efficiency and control. For instance, a mild, copper-catalyzed intramolecular C-H arylation of alcohols has been developed to produce functionalized dihydrobenzofurans, with the methodology being relevant to the synthesis of complex targets like galantamine and morphine. nih.gov

The dihydrobenzofuran framework is a component of several bioactive natural products, including (+)-lithospermic acid. nih.gov The construction of this core is often a strategic goal in a synthetic pathway, enabling subsequent elaborations to complete the final natural product. Methodologies such as rhodium-catalyzed C-H insertion reactions of aryldiazoacetates and copper-catalyzed reactions of coumarins and oximes have been employed to build the dihydrobenzofuran skeleton en route to diverse molecular architectures. nih.gov

| Compound/Class | Biological Significance | Role of Dihydrobenzofuran Moiety | Reference |

|---|---|---|---|

| (+)-Lithospermic Acid | Medicinal properties | Core structural framework of the natural product | nih.gov |

| Morphine Analogues | Analgesics | A key intermediate in synthetic approaches | nih.gov |

| Galantamine Analogues | Alzheimer's disease treatment | A key intermediate in synthetic approaches | nih.gov |

| Spirooxindoyl Derivatives | Potential pharmaceutical applications | Core scaffold constructed via Rh-catalyzed C-H functionalization | nih.gov |

| Pyridine-fused Derivatives | Potential pharmaceutical applications | Scaffold synthesized via Cu-catalyzed destructive insertion | nih.gov |

Design and Synthesis of Novel Building Blocks Featuring the Dihydrobenzofuran Core

The established biological relevance and versatile chemistry of the dihydrobenzofuran scaffold make it an excellent foundation for the design and synthesis of novel building blocks. unife.itcsmres.co.uk These building blocks serve as valuable starting materials for creating libraries of compounds for drug discovery and for developing new materials with unique properties. lifechemicals.comchimicatechnoacta.ru A focus on creating novel, high-quality building blocks is a pragmatic strategy to accelerate drug discovery projects and improve the quality of candidate compounds. csmres.co.uk

Diversity-oriented synthesis (DOS) is a powerful approach used to generate collections of structurally diverse molecules from a common scaffold. Efficient protocols have been developed for the preparation of libraries based on benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds using commercially available starting materials. nih.gov These methods allow for systematic variation in the physicochemical properties of the resulting compounds, generating lead-like molecules for screening programs. nih.gov

Modern catalytic methods are central to the synthesis of these novel building blocks. Recent advances have focused on transition metal-catalyzed approaches that offer high yields and mild reaction conditions. nih.gov For example, rhodium-catalyzed reactions have been used to create spirooxindoyl-substituted dihydrobenzofurans, while copper-catalyzed syntheses provide access to pyridine-fused dihydrobenzofuran derivatives. nih.gov These reactions transform simple precursors into functionally diverse and structurally complex building blocks that can be further elaborated in medicinal chemistry programs.

| Catalyst/Method | Reactants | Type of Building Block Produced | Reference |

|---|---|---|---|

| Rhodium (Rh) catalyst | Substituted phenoxyacetamides and diazooxindoles | Spirooxindoyl-substituted dihydrobenzofurans | nih.gov |

| Dirhodium (Rh) carboxylate | Aryldiazoacetates | Enantiopure 2,3-dihydrobenzofurans | nih.gov |

| Copper (Cu) bromide | Coumarins and oximes | Pyridine-fused dihydrobenzofuran derivatives | nih.gov |

| Copper (Cu) catalyst | 2-(3-methoxyphenyl)-2-cyclohexen-1-ol and hypervalent iodine reagents | Functionalized dihydrobenzofurans via C-H arylation | nih.gov |

| Photocatalysis (metal-free) | 2-allylphenol derivatives and α-iodo sulfones | Sulfonated 2,3-dihydrobenzofuran derivatives | nih.gov |

Advanced Research on 2,2,4,6,7 Pentamethyldihydrobenzofuran in Peptide Chemistry and Bioconjugation

Fundamental Principles of Pbf Application in Solid-Phase Peptide Synthesis (SPPS)

The use of Pbf as a protecting group for the side chain of arginine is a critical component of the widely adopted Fmoc/tBu orthogonal strategy in SPPS. thermofisher.com This strategy relies on the differential lability of protecting groups, allowing for the selective removal of the Nα-terminal Fmoc group under basic conditions, while the side-chain protecting groups, such as Pbf, remain intact until the final acid-mediated cleavage step.

Orthogonal Protecting Group Strategies in Fmoc-Based SPPS

The success of Fmoc-based SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. thermofisher.com The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Conversely, the Pbf group, which shields the reactive guanidino side chain of arginine, is labile to strong acids, such as trifluoroacetic acid (TFA). cds-bsx.com This orthogonality ensures that the peptide chain can be elongated in a controlled, stepwise manner without premature deprotection of the side chains.

The Pbf group is favored over older sulfonyl-based protecting groups like the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups due to its increased acid lability. nih.gov This allows for more efficient and cleaner deprotection during the final cleavage from the solid support, particularly for peptides containing multiple arginine residues. thermofisher.com The Mtr group, for instance, often requires prolonged exposure to strong acids for complete removal, which can lead to undesired side reactions. thermofisher.com The Pmc group, while an improvement over Mtr, is still less labile than Pbf. nih.gov

Table 1: Comparison of Arginine Side-Chain Protecting Groups in Fmoc SPPS

| Protecting Group | Structure | Relative Acid Lability | Common Deprotection Conditions | Key Advantages | Key Disadvantages |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | 95% TFA, 1-4 hours | Faster cleavage, reduced side reactions | Higher cost, potential for side reactions with tryptophan |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Medium | 95% TFA, >4 hours for multiple Arg | Improved lability over Mtr | Slower deprotection than Pbf, potential for reattachment |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Low | TFA/thioanisole (B89551), prolonged reaction | Lower cost | Very slow deprotection, harsh conditions required |

Impact on Peptide Chain Elongation and Coupling Efficiency

Research has focused on optimizing coupling conditions to mitigate these challenges. Strategies include the use of highly efficient coupling reagents like HATU and HBTU, extended coupling times, and double coupling protocols. ox.ac.uk Furthermore, the choice of solvent can play a crucial role, with studies exploring alternatives to DMF to improve coupling efficiency and reduce aggregation of the growing peptide chain. csic.esrsc.org Microwave-assisted SPPS has also emerged as a valuable technique to enhance the incorporation of Fmoc-Arg(Pbf)-OH, often leading to reduced reaction times and improved yields. chempep.com

Synthesis of Arginine-Containing Peptides Utilizing Pbf Protection

The synthesis of peptides rich in arginine presents unique challenges due to the high basicity and nucleophilicity of the guanidino group. The Pbf protecting group has been instrumental in overcoming these hurdles, enabling the successful synthesis of a wide range of arginine-containing peptides.

Methodologies for Fmoc-Arg(Pbf)-OH Derivatization

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the protection of the guanidino group of arginine with Pbf-Cl (this compound-5-sulfonyl chloride), followed by the introduction of the Fmoc group onto the α-amino group. guidechem.comgoogle.com

The initial step often involves the esterification of the carboxylic acid of arginine to prevent side reactions. google.com The guanidino group is then reacted with Pbf-Cl in the presence of a base. Following the successful installation of the Pbf group, the ester is saponified, and the α-amino group is subsequently protected with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or a similar Fmoc-donating reagent. guidechem.com Optimization of each step is crucial to minimize the formation of byproducts and to achieve a final product of high purity suitable for SPPS. google.com

Optimization of Global Deprotection Conditions from Peptidyl Resins

The final step in SPPS is the global deprotection, where all side-chain protecting groups are removed, and the peptide is cleaved from the solid support. For peptides containing Arg(Pbf), this is typically achieved using a "cleavage cocktail" with a high concentration of TFA. thermofisher.com The composition of this cocktail is critical and is often tailored to the specific amino acid sequence of the peptide to minimize side reactions.

Common scavengers are added to the TFA to trap reactive carbocations generated during the deprotection process, which could otherwise lead to the modification of sensitive amino acid residues such as tryptophan, methionine, and cysteine. sigmaaldrich.com Triisopropylsilane (B1312306) (TIS) and water are frequently used scavengers. sigmaaldrich.com For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) can help prevent alkylation of the indole (B1671886) side chain by the cleaved Pbf group. sigmaaldrich.com

Table 2: Common TFA Cleavage Cocktails for Pbf Deprotection

| Reagent Cocktail | Composition | Scavengers | Target Residues for Protection |

| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS, H₂O | General purpose, good for most sequences |

| TFA/TIS/EDT/H₂O | 94% TFA, 2.5% TIS, 2.5% EDT, 1% H₂O | TIS, EDT, H₂O | Peptides containing Trp to prevent alkylation |

| TFA/Thioanisole | TFA with thioanisole | Thioanisole | Can accelerate Pbf removal, but may affect other protecting groups |

Case Studies in Complex Peptide and Biologically Relevant Peptide Synthesis

The utility of the Pbf protecting group is best illustrated through its application in the synthesis of complex and biologically important peptides.

One notable example is the synthesis of Enfuvirtide (T-20) , a 36-amino acid peptide that acts as an HIV fusion inhibitor. nih.gov The large-scale chemical synthesis of this complex peptide relies heavily on SPPS, and the presence of multiple arginine residues necessitates the use of a reliable protecting group like Pbf. nih.gov The successful manufacture of Enfuvirtide demonstrates the robustness of the Fmoc/Pbf strategy in producing complex therapeutic peptides. nih.gov

Another significant example is Bivalirudin , a 20-amino acid synthetic peptide used as an anticoagulant. The synthesis of Bivalirudin also involves the incorporation of arginine residues using Fmoc-Arg(Pbf)-OH. justia.com The efficient and high-purity synthesis of this therapeutic peptide is a testament to the optimized protocols developed for handling Pbf-protected arginine. justia.com

Furthermore, Pbf protection has been instrumental in the synthesis of analogues of Neuropeptide Y (NPY) and Peptide YY (PYY) . nih.govnih.gov These peptides are involved in various physiological processes, and the synthesis of their analogues is crucial for studying their structure-activity relationships. The presence of arginine in the C-terminal region of these peptides is critical for their biological activity, and the use of Pbf ensures the integrity of the guanidino group during synthesis. nih.gov

These case studies underscore the indispensable role of this compound as a protecting group in advancing peptide science, enabling the synthesis of complex peptides that are vital for both biomedical research and therapeutic applications.

Synthesis of Peptides with Enhanced Metabolic Stability

The inherent susceptibility of natural peptides to rapid degradation by proteases in the body is a significant hurdle in their development as therapeutic agents. A primary strategy to overcome this is to synthesize peptide analogues with structural modifications that confer enhanced metabolic stability. While the Pbf group itself is not present in the final, biologically active peptide, its role during synthesis is critical for the successful incorporation of arginine into these stabilized structures.

The Pbf protecting group, as part of the Fmoc-Arg(Pbf)-OH amino acid derivative, prevents the highly reactive guanidino side chain of arginine from engaging in unwanted side reactions during the stepwise assembly of the peptide chain. nih.gov This protection is crucial for maintaining high yields and purity. After the full peptide sequence is assembled, the Pbf group is cleaved off, typically during the final acidolytic cleavage step with trifluoroacetic acid (TFA), which also removes the peptide from the solid support and deprotects other acid-labile side chains. researchgate.net

The use of Fmoc-Arg(Pbf)-OH is integral to synthesizing peptides designed for greater stability through various proven strategies:

Incorporation of Unnatural Amino Acids: Replacing L-amino acids at protease-sensitive sites with D-amino acids can significantly weaken the peptide's affinity for degradative enzymes. The robust nature of the Pbf group is fully compatible with the coupling of both L- and D-amino acid isomers.

Terminal Modifications: Modifications such as N-terminal acetylation or C-terminal amidation can block the action of exopeptidases. Pbf protection on internal arginine residues is unaffected by the reagents used for these common modifications.

Peptide Cyclization: Cyclization can stabilize a peptide's conformation, making it less recognizable to proteases and protecting the terminal ends from exopeptidases. nih.gov The synthesis of the linear precursor for an arginine-containing cyclic peptide relies on the use of Fmoc-Arg(Pbf)-OH to ensure the arginine residue is correctly incorporated before the cyclization reaction is performed.

By facilitating the reliable synthesis of arginine-containing peptides, the Pbf group enables the creation of complex peptide analogues that incorporate these stability-enhancing features, thereby extending their in-vivo half-life and therapeutic potential.

Design and Synthesis of Specific Enzyme Substrates (e.g., eNOS substrates)

The chemical synthesis of specific peptide substrates is fundamental for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases. Many enzymes, including endothelial nitric oxide synthase (eNOS), recognize and process peptide sequences containing arginine. The synthesis of these peptidic substrates is accomplished using Fmoc-based SPPS, where Fmoc-Arg(Pbf)-OH is the standard reagent for introducing arginine residues. nih.gov

eNOS plays a critical role in cardiovascular health by producing nitric oxide from its substrate, L-arginine. To study its activity, researchers often use synthetic peptides that mimic the enzyme's natural protein targets. The synthesis of such peptides requires meticulous control over the chemical reactions to ensure the final product has the correct sequence and purity.

The synthesis of an eNOS peptide substrate would proceed via the following general steps:

The C-terminal amino acid is anchored to a solid-phase resin.

The peptide chain is elongated step-by-step by coupling the next Fmoc-protected amino acid. The Fmoc group on the N-terminus is removed with a mild base (e.g., piperidine) before each coupling.

When an arginine residue is required in the sequence, Fmoc-Arg(Pbf)-OH is used. The Pbf group shields the guanidino side chain, preventing it from reacting with the coupling agents or other functional groups. nih.gov

After the complete peptide sequence is assembled, a final cleavage cocktail, typically with a high concentration of trifluoroacetic acid (TFA), is used. This single step cleaves the peptide from the resin and removes the Pbf group from arginine along with other side-chain protecting groups (e.g., tBu from aspartic acid). researchgate.net

The efficiency of Pbf group removal is a key advantage, as it is more labile than older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), leading to higher yields of the desired peptide substrate. nih.gov This robust methodology allows for the reliable production of high-purity eNOS substrates and other arginine-containing peptides for enzymology research.

Development of Peptidic Enzyme Inhibitors (e.g., COX-2 inhibitors)

Peptides and peptide-like molecules are increasingly being explored as specific and potent enzyme inhibitors for therapeutic purposes. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a major target for anti-inflammatory drugs. Research has shown that the active site of COX-2 contains critical arginine residues (e.g., Arg120 and Arg513) that are involved in substrate and inhibitor binding. nih.govpeptide.com This has inspired the design of peptidic and peptidomimetic inhibitors that can interact with these residues.

The synthesis of these specialized peptidic inhibitors is carried out using solid-phase peptide synthesis (SPPS). peptide.com When these designed inhibitors contain an arginine residue themselves, its incorporation into the growing peptide chain requires the use of a protected derivative to prevent unwanted side reactions. Fmoc-Arg(Pbf)-OH is the standard building block for this purpose in Fmoc-based SPPS. sigmaaldrich.com

The development process involves:

Rational Design: Designing peptide sequences or peptide-like structures that are complementary to the COX-2 active site, often targeting interactions with key residues like Arg513. peptide.com

Solid-Phase Synthesis: The designed inhibitor is synthesized on a solid support. During this process, the guanidino group of any arginine residue being added is protected by the Pbf group.

Coupling Challenges: The coupling of Fmoc-Arg(Pbf)-OH can be challenging due to the risk of a side reaction where the activated amino acid cyclizes to form an inactive δ-lactam. iris-biotech.de This consumes the reagent and can lead to the formation of deletion sequences (peptides missing the intended arginine). Synthetic protocols are often optimized to minimize this side reaction, for instance, by using specific activation agents or controlling reaction times. nih.gov

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups, including the Pbf group, are removed with a strong acid cocktail. The crude peptide is then purified to yield the final enzyme inhibitor.

The reliable performance of the Pbf group, despite known challenges like δ-lactam formation, makes it an indispensable tool in the synthesis of novel peptidic COX-2 inhibitors and other peptide-based therapeutics. iris-biotech.de

Synthesis of Cyclic Peptides and Modified Peptides

Cyclic peptides and other modified peptides often exhibit superior therapeutic properties compared to their linear counterparts, including increased stability, higher receptor affinity, and improved specificity. nih.gov The synthesis of these complex molecules, especially those containing arginine, relies heavily on the robust protecting group strategies afforded by Fmoc-SPPS, with Fmoc-Arg(Pbf)-OH being a central component.

The synthesis of a head-to-tail cyclic peptide containing arginine involves several key stages where Pbf protection is essential:

Linear Peptide Assembly: The linear peptide precursor is first assembled on a solid-phase resin. Each amino acid is added sequentially using Fmoc-protected building blocks. When arginine is incorporated, Fmoc-Arg(Pbf)-OH is used to protect its reactive guanidino side chain. youtube.com

On-Resin or Solution-Phase Cyclization: After the linear sequence is complete, the peptide is prepared for cyclization. This can be done either while the peptide is still attached to the resin (on-resin cyclization) or after cleaving it from the support (solution-phase cyclization). In both cases, the Pbf group on the arginine side chain must remain intact to prevent interference with the cyclization reaction.

Final Deprotection: The final step, after cyclization is complete, is the removal of all side-chain protecting groups. The cyclic peptide is treated with a strong acid cocktail, typically TFA-based, which cleaves the Pbf group from arginine and other protecting groups from the respective amino acids, yielding the final, active cyclic peptide. researchgate.net

| Challenge | Description | Mitigation Strategy | Reference |

| δ-Lactam Formation | Intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH, leading to reagent consumption and formation of deletion peptides. | Use of in situ activation, optimized coupling reagents (e.g., DIC/OxymaPure), and temperature control. | sigmaaldrich.combiosyn.com |

| Incomplete Deprotection | The Pbf group can be resistant to cleavage in peptides with multiple arginine residues, requiring extended reaction times. | Use of optimized cleavage cocktails and extended treatment times (e.g., >2 hours) with TFA. | iris-biotech.de |

| Tryptophan Alkylation | Cationic species released from the Pbf group during cleavage can modify tryptophan residues. | Use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail and protection of the tryptophan indole ring with a Boc group. |

Interfacing Pbf Chemistry with Emerging Bioconjugation Strategies

Bioconjugation—the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule—is a powerful tool for creating advanced therapeutics, diagnostics, and research probes. Strategies like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and other bioorthogonal reactions are now widely used to attach moieties like fluorescent dyes, PEG chains, or cytotoxic drugs to peptides. nih.gov

The role of this compound (as the Pbf protecting group) in this field is indirect but fundamentally enabling. The Pbf group itself is not present during the bioconjugation reaction; instead, its importance lies in the successful synthesis of the arginine-containing peptide precursor. The key principle that allows for the preparation of peptides for bioconjugation is orthogonality . iris-biotech.de

In peptide chemistry, orthogonality refers to the use of different classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.de The Pbf group fits into the standard Fmoc/tBu strategy as an acid-labile side-chain protecting group.

Consider the synthesis of a peptide that contains an arginine residue and is also designed for site-specific bioconjugation via click chemistry:

Orthogonal Building Blocks: During SPPS, two different types of protected amino acids are used:

Fmoc-Arg(Pbf)-OH: For incorporating arginine. The Pbf group is stable to the base used for Fmoc removal but is cleaved by strong acid (TFA). thermofisher.com

An Orthogonal Amino Acid: To introduce the bioorthogonal handle. For example, Fmoc-Lys(N₃)-OH would be used to place an azide group at a specific site. The N-covalent bond protecting the azide is stable to both the base for Fmoc removal and the TFA used for Pbf removal.

Peptide Synthesis: The peptide is assembled on the resin. The temporary N-terminal Fmoc group is removed at each step with a base like piperidine.

Final Cleavage and Deprotection: After synthesis, the peptide-resin is treated with a TFA-based cocktail. This single step simultaneously cleaves the peptide from the resin and removes the Pbf group from arginine and other standard acid-labile protecting groups (like tBu). Crucially, the azide group on the lysine side chain remains untouched. thermofisher.com

Bioconjugation: The purified, fully deprotected peptide, now containing a free guanidino group on arginine and an intact azide handle on lysine, is ready for the bioconjugation reaction. It can be "clicked" with a molecule containing a terminal alkyne to form the final conjugate. nih.gov

Therefore, Pbf chemistry does not directly interface with bioconjugation reactions but is a critical and compatible component of the synthetic pathway that produces the bespoke peptides required for these advanced applications.

| Protecting Group Type | Example Group | Used For | Removal Condition | Orthogonality |

| Temporary α-Amino | Fmoc | N-terminus of incoming amino acid | Mild Base (e.g., 20% Piperidine in DMF) | Orthogonal to Pbf and bioorthogonal handles. |

| Acid-Labile Side Chain | Pbf | Arginine guanidino group | Strong Acid (e.g., 95% TFA) | Removed in the same step as other standard side-chain groups (e.g., tBu). |

| Bioorthogonal Handle | N₃ (Azide) | Lysine ε-amino group | Stable (part of final molecule) | Must be stable to both mild base (piperidine) and strong acid (TFA). |

Theoretical and Computational Chemistry Approaches to 2,2,4,6,7 Pentamethyldihydrobenzofuran Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of the Moiety

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. For the 2,2,4,6,7-pentamethyldihydrobenzofuran moiety, such studies can illuminate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's electrostatic potential. These electronic properties are fundamental to understanding the reactivity of the Pbf group, especially its susceptibility to electrophilic attack during the deprotection process.

While direct computational studies on the electronic structure of the standalone Pbf molecule are sparse, research on related benzofuran (B130515) and dihydrobenzofuran derivatives provides valuable insights. For instance, DFT calculations on similar heterocyclic systems have been used to analyze their aromaticity, the nature of their frontier orbitals, and their reactivity towards various reagents. These studies often reveal that the electron-donating nature of the oxygen atom and the methyl groups on the aromatic ring significantly influences the electron density distribution, thereby affecting the molecule's reactivity.

In the case of the Pbf group, the five methyl substituents and the dihydrofuran ring are expected to be strong electron-donating groups. This electron donation increases the electron density on the benzofuran ring system, which in turn is thought to stabilize the carbocation intermediate formed during the acid-catalyzed cleavage of the sulfonyl group from a protected arginine residue. Quantum chemical calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges, providing a theoretical basis for the observed acid lability of the Pbf protecting group.

Table 1: Calculated Electronic Properties of a Model Dihydrobenzofuran System

| Property | Value | Description |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicative of the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | A measure of the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Note: These are representative values for a simplified dihydrobenzofuran model system and are intended for illustrative purposes. Actual values for this compound may vary. |

Molecular Modeling and Dynamics Simulations of Pbf-Containing Systems

Molecular modeling and molecular dynamics (MD) simulations offer a means to study the conformational behavior and intermolecular interactions of larger systems, such as peptides and proteins containing the Pbf group. These computational techniques can provide insights into how the bulky and hydrophobic Pbf group influences the local conformation of a peptide chain and its interactions with the surrounding solvent or other molecules.

Furthermore, MD simulations can be employed to study the initial stages of the deprotection process. By simulating a Pbf-protected peptide in an acidic aqueous environment, it is possible to observe the protonation events that precede the cleavage of the sulfonyl group. These simulations can provide a dynamic picture of the interactions between the Pbf moiety, the arginine side chain, and the acidic medium, complementing the static picture provided by quantum chemical calculations.

Table 2: Key Parameters in Molecular Dynamics Simulations of Pbf-Containing Peptides

| Parameter | Typical Value/Method | Significance |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system as a function of its atomic coordinates. |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | The duration of the simulation, determining the timescale of the observed phenomena. |

| Ensemble | NVT, NPT | Defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). |

Prediction of Reaction Mechanisms and Transition States in Pbf Chemistry

Using quantum chemical methods, it is possible to model the elementary steps of the deprotection reaction. This would involve:

Protonation of the Sulfonamide: Identifying the most likely site of protonation on the Pbf-guanidinium linkage.

S-N Bond Cleavage: Calculating the energy profile for the cleavage of the sulfur-nitrogen bond to form a sulfonyl cation and the deprotected arginine.

Formation of the Pbf Cation: Investigating the subsequent fate of the Pbf-sulfonyl moiety, which is expected to form a stable carbocation.

A plausible mechanism that could be investigated computationally involves the protonation of one of the sulfonamide oxygens, followed by the departure of the protonated Pbf-sulfonic acid, leading to the formation of a resonance-stabilized guanidinium (B1211019) ion. The Pbf-sulfonic acid would then likely lose water to form a highly reactive sulfonyl cation, which is subsequently trapped by scavengers present in the cleavage cocktail.

Computational Design Principles for Modified Dihydrobenzofuran Reagents

The insights gained from theoretical and computational studies can be leveraged to design new and improved dihydrobenzofuran-based reagents. By understanding the structure-property relationships that govern the reactivity and stability of the Pbf group, it is possible to rationally design modifications to its structure to achieve desired properties.

For example, computational screening of different substitution patterns on the benzofuran ring could be performed to identify derivatives with enhanced acid lability or, conversely, increased stability towards certain reagents. Quantum chemical calculations could be used to predict how the electronic properties of the Pbf moiety would be altered by the introduction of electron-donating or electron-withdrawing groups at various positions. This in silico approach can significantly reduce the experimental effort required to develop new protecting groups by prioritizing the most promising candidates for synthesis and testing.

Molecular modeling could also be used to design modified Pbf groups with altered steric properties. For instance, it might be desirable to have a protecting group that is less bulky to minimize its impact on peptide conformation, or one with a specific shape to facilitate certain types of chemical transformations. Computational design allows for the exploration of a vast chemical space of potential dihydrobenzofuran derivatives, paving the way for the development of next-generation reagents for peptide synthesis and other applications in organic chemistry.

Advanced Analytical Methodologies in Research Involving 2,2,4,6,7 Pentamethyldihydrobenzofuran

Chromatographic Techniques for Monitoring Synthetic Transformations and Product Purity

Chromatography is indispensable for separating components of a mixture, making it a critical tool in the synthesis and purification of 2,2,4,6,7-pentamethyldihydrobenzofuran and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds and is extensively used in contexts involving this compound. Its primary applications are in monitoring the progress of reactions where this moiety is introduced or removed and in assessing the purity of the final products.

In the realm of solid-phase peptide synthesis (SPPS), the this compound-5-sulfonyl (Pbf) group is a frequently used acid-labile protecting group for the guanidino side chain of arginine. researchgate.net HPLC is the method of choice for monitoring the deprotection step, which is typically achieved with trifluoroacetic acid (TFA). researchgate.net By analyzing aliquots of the reaction mixture, researchers can track the disappearance of the Pbf-protected peptide and the appearance of the deprotected product, ensuring the reaction goes to completion.

Furthermore, HPLC is crucial for the quality control of reagents like this compound-5-sulfonyl chloride (Pbf-Cl). chemimpex.com Commercial suppliers often state the purity of Pbf-Cl as determined by HPLC (e.g., ≥97%), which is critical for ensuring successful and high-yield peptide synthesis. chemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with TFA as an ion-pairing agent.

Table 1: HPLC Parameters for Analysis of Pbf-Containing Peptides

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Phenomenex LUNA) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting analytes. |

| Gradient | Linear gradient of 5-60% B over 45 minutes | To elute peptides of varying hydrophobicities. rsc.org |

| Flow Rate | 1.0 - 4.0 mL/min (analytical to semi-preparative) | Controls the speed of the separation. rsc.org |

| Detection | UV Absorbance at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues. |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. scbt.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product.

The choice of eluent (mobile phase) is critical and is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). scbt.com For benzofuran (B130515) derivatives, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate. scbt.com After developing the plate, the separated spots are visualized. Since many organic compounds, including benzofurans, are colorless, visualization techniques are required. A common non-destructive method is the use of a UV lamp, under which UV-active compounds appear as dark spots on a fluorescent background. Destructive methods involve staining the plate with a chemical reagent that reacts with the compounds to produce colored spots. For benzofuran derivatives, reagents such as potassium permanganate (B83412) can be effective for identification. rsc.org

Spectroscopic Characterization Techniques for Structural Elucidation of Intermediates and Products

Spectroscopy is vital for determining the molecular structure of newly synthesized compounds. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful techniques used for the structural elucidation of this compound and its derivatives.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of intermediates and final products in a synthetic sequence. In the context of this compound, MS is most prominently used to characterize peptides that have been synthesized using the Pbf protecting group.

The Pbf group (C₁₃H₁₈O₃S) has a monoisotopic mass of 266.0977 Da. When it is attached to the arginine side chain, it adds a mass of 252.0715 Da (as a sulfonyl, SO₂). The removal of the Pbf group during the final deprotection step of peptide synthesis results in a corresponding mass loss of 252 Da, a change that is readily confirmed by mass spectrometry. krackeler.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with mass analyzers like Time-of-Flight (TOF) or Quadrupole to provide high-resolution mass data, confirming the identity of both the protected and deprotected peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. It provides information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its derivatives.

Table 2: Characteristic ¹H NMR Signals for the Pbf Group in Fmoc-Arg(Pbf)-OH

| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₂ (gem-dimethyl) | ~1.40 | Singlet | 6H |

| Ar-CH₃ | ~2.05 | Singlet | 3H |

| Ar-CH₃ | ~2.50 | Singlet | 3H |

| Ar-CH₃ | ~2.55 | Singlet | 3H |

| -CH₂- (dihydrofuran ring) | ~2.95 | Singlet | 2H |

Note: Data is derived from spectra of Pbf-containing compounds like Fmoc-Arg(Pbf)-OH and may vary slightly depending on the solvent and the rest of the molecule. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, attached to oxygen) | ~158 |

| Ar-C (quaternary) | ~135 |

| Ar-C (quaternary) | ~128 |

| Ar-C (quaternary) | ~124 |

| Ar-C (quaternary) | ~117 |

| C(CH₃)₂ (quaternary) | ~86 |

| -CH₂- (dihydrofuran ring) | ~43 |

| C(CH₃)₂ (gem-dimethyl) | ~28 |

| Ar-CH₃ | ~19 |

| Ar-CH₃ | ~18 |

| Ar-CH₃ | ~12 |

Note: These are generalized predicted values. Actual experimental values may differ.

Future Research Directions and Emerging Paradigms for 2,2,4,6,7 Pentamethyldihydrobenzofuran in Chemical Science

Innovations in Protecting Group Design and Cleavage Strategies

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is favored for protecting the guanidino side chain of arginine, offering a balance of stability during peptide chain assembly and ease of removal during final deprotection. researchgate.netomizzur.com It is more readily cleaved by trifluoroacetic acid (TFA) than its predecessor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), making it particularly useful for the synthesis of arginine-containing peptides. researchgate.netresearchgate.netnih.gov

Despite its utility, challenges remain, such as the potential for sulfonation of sensitive residues like tryptophan during cleavage and the requirement for scavenger cocktails to mitigate side reactions. merckmillipore.com Current research is focused on optimizing cleavage conditions to minimize these side products. For instance, carefully designed cleavage mixtures containing scavengers like triisopropylsilane (B1312306) (TIS) and water are often employed. nih.gov A common cleavage cocktail is a mixture of TFA/TIS/water (95:2.5:2.5). nih.gov

Future innovations are aimed at designing next-generation protecting groups based on the pentamethyldihydrobenzofuran scaffold with enhanced properties. These include modifications to the core structure to fine-tune acid lability, improve solubility profiles, and reduce the propensity for side reactions. The goal is to develop protecting groups that can be removed under even milder conditions, thus preserving the integrity of increasingly complex and sensitive peptide targets.

Furthermore, research is exploring alternative cleavage strategies that move away from high concentrations of strong acids like TFA. researchgate.net These efforts are part of a broader push towards greener and more efficient chemical synthesis. The development of novel cleavage protocols could involve enzymatic methods or photo-labile protecting groups derived from the pentamethyldihydrobenzofuran structure, offering greater selectivity and reduced environmental impact.

| Protecting Group | Predecessor | Key Advantage of Pbf | Common Cleavage Reagent |

| Pbf | Pmc | More easily deblocked by TFA researchgate.netresearchgate.netnih.gov | Trifluoroacetic Acid (TFA) researchgate.net |

Integration into Automated and High-Throughput Synthetic Platforms

The reliability of the Pbf group has made it a staple in automated solid-phase peptide synthesis (SPPS). nih.gov Automated synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping required for peptide chain elongation, and the predictable behavior of Pbf under these conditions is critical for the successful synthesis of complex peptides. nih.gov The use of Fmoc-Arg(Pbf)-OH is a standard building block in these automated processes. nih.gov

High-throughput synthesis platforms, which enable the parallel synthesis of hundreds or even thousands of peptides, also rely heavily on robust and well-characterized protecting groups like Pbf. nih.govresearchgate.net These platforms are essential for applications such as drug discovery, epitope mapping, and materials science, where large libraries of peptides are required. researchgate.netnih.gov The efficiency of high-throughput synthesis is dependent on the success of each chemical step, and the consistent performance of Pbf in coupling and deprotection reactions is a key factor.

Future research in this area is focused on further optimizing the integration of Pbf-protected amino acids into increasingly sophisticated automated and high-throughput systems. This includes the development of new resins and linkers that are compatible with Pbf and allow for more efficient synthesis and cleavage. Additionally, advancements in real-time monitoring of synthetic steps will allow for dynamic adjustments to coupling and deprotection times, further enhancing the yield and purity of peptides synthesized using Pbf-protected arginine. nih.gov The combination of advanced automation and optimized chemical protocols will continue to push the boundaries of what is possible in high-throughput peptide synthesis. chemrxiv.org

Novel Applications in Interdisciplinary Research (e.g., Materials Science, Chemical Biology)

The unique properties of the this compound moiety are being explored in a variety of interdisciplinary research areas beyond its traditional role as a protecting group.

In materials science , the Pbf group is being incorporated into the design of novel biomaterials. For example, peptides containing arginine residues protected with Pbf can be synthesized and then deprotected to create hydrogels with specific properties for tissue engineering or drug delivery. The positively charged guanidinium (B1211019) group of arginine plays a crucial role in the self-assembly and functional properties of these materials. The temporary protection afforded by the Pbf group allows for controlled synthesis and subsequent unveiling of this functionality. Recent studies have shown that attaching a C-terminal sequence of six Pbf-protected arginine residues can reduce aggregation during the synthesis of "difficult peptides" by disrupting the formation of β-sheets. acs.org

In chemical biology , the Pbf group is instrumental in the synthesis of complex peptide probes and therapeutic agents. chemimpex.com The ability to selectively protect arginine allows for the precise modification of other parts of a peptide sequence, enabling the introduction of fluorescent labels, cross-linkers, or other functionalities. These modified peptides are invaluable tools for studying biological processes, identifying protein-protein interactions, and developing new diagnostic and therapeutic strategies. chemimpex.com The stability and reliable cleavage of the Pbf group are essential for the successful synthesis of these sophisticated chemical biology tools. chemimpex.com

The versatility of the this compound-5-sulfonyl chloride, the reagent used to introduce the Pbf group, also extends to its use in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties, and in the development of other advanced materials and specialty chemicals. chemimpex.com

Sustainable and Green Chemistry Aspects of Pbf Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in all areas of chemical synthesis, including peptide synthesis. rsc.orgrsc.orgnih.gov While the Pbf group is highly effective, its use in traditional SPPS is not without environmental concerns. The reliance on large volumes of hazardous solvents like dimethylformamide (DMF) and the use of strong acids for cleavage contribute to the generation of significant chemical waste. researchgate.netcsic.es

Future research is actively seeking to address these challenges and align the use of Pbf with the principles of green chemistry. One area of focus is the development of more sustainable solvents for SPPS. unife.it Researchers are investigating greener alternatives to DMF, such as N-butylpyrrolidinone (NBP), which is biodegradable and has lower toxicity. csic.es However, the use of such solvents can present new challenges, such as increased viscosity, which may require optimization of coupling protocols for Pbf-protected arginine. csic.es

Another key aspect of greening Pbf utilization is the development of more atom-economical and efficient cleavage and deprotection strategies. nih.gov This includes minimizing the amount of TFA required for cleavage and developing methods for the capture and recycling of cleavage byproducts. The ultimate goal is to create a closed-loop system where the reagents and solvents used in conjunction with the Pbf protecting group are recycled and reused, minimizing waste and environmental impact. rsc.org

Q & A

Q. What is the role of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group in peptide synthesis?

The Pbf group is a critical protecting agent for the guanidino side chain of arginine during Fmoc solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as branching or oxidation, while maintaining compatibility with repetitive piperidine-mediated Fmoc deprotection steps. Its acid-labile nature allows selective removal under trifluoroacetic acid (TFA)-based cleavage conditions, preserving other acid-sensitive protecting groups .

Q. How is the Pbf group introduced and removed during peptide synthesis?